molecular formula C8H7F4N B13951446 2-fluoro-N-methyl-N-(trifluoromethyl)aniline

2-fluoro-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13951446
M. Wt: 193.14 g/mol
InChI Key: LQEGHRLUQBEVPD-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to an aniline ring, making it a valuable building block in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aniline ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism by which 2-fluoro-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-methyl-N-(trifluoromethyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4N/c1-13(8(10,11)12)7-5-3-2-4-6(7)9/h2-5H,1H3

InChI Key

LQEGHRLUQBEVPD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1F)C(F)(F)F

Origin of Product

United States

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